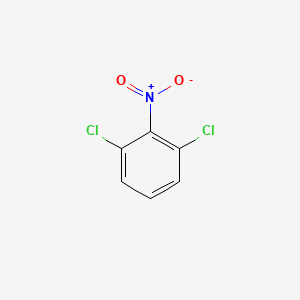

1,3-Dichloro-2-nitrobenzene

Beschreibung

Nomenclature and Isomeric Context within Dichloronitrobenzenes

The systematic IUPAC name for this compound is 1,3-dichloro-2-nitrobenzene. nih.gov It is also commonly referred to by its synonym, 2,6-dichloronitrobenzene. cymitquimica.com The compound is registered under the CAS Number 601-88-7. nih.gov

This compound is one of six constitutional isomers of dichloronitrobenzene, each sharing the molecular formula C₆H₃Cl₂NO₂. The relative positions of the chloro and nitro substituents on the benzene (B151609) ring define their unique chemical and physical properties, influencing their roles in chemical reactions. The synthesis of a specific isomer can be challenging, as methods like the nitration of dichlorobenzenes often yield a mixture of products. iarc.frchemicalbook.com For instance, the nitration of 1,2-dichlorobenzene (B45396) typically produces a combination of 3,4-dichloronitrobenzene (B32671) and 2,3-dichloronitrobenzene (B165493). google.com

Below is a table of the dichloronitrobenzene isomers:

| Isomer Name | CAS Number |

| 1,2-Dichloro-3-nitrobenzene | 3209-22-1 |

| 1,2-Dichloro-4-nitrobenzene | 99-54-7 |

| This compound | 601-88-7 |

| 1,3-Dichloro-5-nitrobenzene | 636-94-2 |

| 1,4-Dichloro-2-nitrobenzene (B41259) | 89-61-2 |

| 2,4-Dichloro-1-nitrobenzene | 611-06-3 |

Historical Overview of Research Trajectories for this compound

Historically, the synthesis of specifically substituted nitroaromatic compounds has been a fundamental pursuit in organic chemistry. Research into this compound has been documented in established chemical literature, with a notable preparation method detailed in a 1969 volume of Organic Syntheses. orgsyn.org This procedure, submitted by A. S. Pagano and W. D. Emmons, describes the oxidation of 2,6-dichloroaniline (B118687) using peroxytrifluoroacetic acid in methylene (B1212753) chloride. orgsyn.org The method was highlighted as being particularly effective for the oxidation of aromatic amines with electron-withdrawing substituents, providing a reliable route to this compound (referred to as 2,6-dichloronitrobenzene in the publication) with a reported yield of 89-92% before recrystallization. orgsyn.org

Earlier methods for preparing this compound included the deamination of 3,5-dichloro-4-nitroaniline (B1609094) and 2,4-dichloro-3-nitroaniline. orgsyn.org The development of the peroxytrifluoroacetic acid oxidation represented a significant advancement, often becoming the preferred method for this type of chemical transformation. orgsyn.org These synthetic trajectories underscore a persistent focus in organic chemistry on developing efficient and high-yield pathways to access specific isomers of functionalized aromatic compounds.

Significance and Research Relevance in Contemporary Chemistry

The significance of this compound in modern chemistry lies primarily in its role as a versatile intermediate for the synthesis of more complex molecules. cymitquimica.comchemicalbull.com Its dual functionality, with both chloro and nitro groups, allows for a range of chemical modifications, making it a valuable building block for creating agrochemicals, dyes, and pharmaceuticals, such as antipyretics and analgesics. solubilityofthings.comontosight.aichemicalbull.com

The compound continues to be relevant in contemporary research. For example, a 2018 study published in the Bulletin of the Chemical Society of Japan focused on the detailed analysis of the proton NMR spectrum of this compound. oup.com This research involved multi-field NMR measurements and DFT calculations to analyze the spectrum's second-order patterns, demonstrating the compound's utility as a model system for advanced spectroscopic analysis. oup.com Furthermore, its role as an important intermediate in the synthesis of phenanthrenes has been noted in crystallographic studies of its derivatives, such as 1-(3,3-dichloroallyloxy)-2-nitrobenzene. iucr.orgnih.gov These applications highlight the compound's enduring importance in both foundational organic synthesis and specialized chemical research. cymitquimica.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₃Cl₂NO₂ | nih.gov |

| Molar Mass | 192.00 g/mol | wikipedia.orgnih.gov |

| Appearance | Off-white or yellow crystalline solid | solubilityofthings.comontosight.aiwikipedia.org |

| Melting Point | 69–70 °C | wikipedia.org |

| 72.5 °C | nih.gov | |

| Boiling Point | 130 °C at 1.1 kPa (8.25 mmHg) | nih.gov |

| Density | 1.5 g/cm³ | wikipedia.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITSNECNFNNVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2C6H3NO2, C6H3Cl2NO2 | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208847 | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

CRYSTALS. | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 1.1kPa: 130 °C | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.6 | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

601-88-7 | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J43L7QJM9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72.5 °C | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways of 1,3 Dichloro 2 Nitrobenzene

Established Synthetic Routes for 1,3-Dichloro-2-nitrobenzene

The preparation of this compound can be achieved through various synthetic strategies. One prominent and effective method involves the oxidation of a substituted aniline (B41778) precursor.

Oxidation of 2,6-Dichloroaniline (B118687) as a Preparative Method

A well-documented and efficient route for the synthesis of this compound is the oxidation of 2,6-dichloroaniline. wikipedia.orgorgsyn.org This transformation is effectively carried out using a potent oxidizing agent, peroxytrifluoroacetic acid. wikipedia.orgorgsyn.org The reaction involves the careful, dropwise addition of a solution of 2,6-dichloroaniline in an appropriate solvent, such as methylene (B1212753) chloride, to a prepared solution of peroxytrifluoroacetic acid. orgsyn.org The exothermic nature of the reaction necessitates controlled addition to manage the refluxing of the mixture. orgsyn.org

Following the initial reaction, a period of heating under reflux is typically employed to ensure the completion of the oxidation. orgsyn.org The workup procedure involves separating the organic layer, followed by washing with water and a sodium carbonate solution to remove acidic byproducts. orgsyn.org After drying and removal of the solvent, the crude this compound is obtained. orgsyn.org Purification is generally achieved through recrystallization from a suitable solvent like ethanol, yielding the final product. orgsyn.org This method is particularly advantageous for the oxidation of aromatic amines with electron-withdrawing substituents. orgsyn.org

Another reported method for the oxidation of 2,6-dichloroaniline utilizes a system of sodium tungstate (B81510) dihydrate and hydrogen peroxide in the presence of sulfuric acid in methanol. chemicalbook.com This process involves heating the mixture and a prolonged, dropwise addition of hydrogen peroxide. chemicalbook.com After the reaction is complete, the product is isolated through extraction and can be obtained in high yield. chemicalbook.com

Electrophilic Aromatic Substitution Reactions Involving this compound

The electron-withdrawing nature of the nitro and chloro substituents on the benzene (B151609) ring of this compound significantly influences its reactivity towards electrophiles. This section examines the kinetics and outcomes of nitration and the competing sulfonation process.

Nitration Kinetics and Product Yields of this compound

The nitration of this compound has been studied to understand its reaction kinetics and product distribution. When nitrated at 25°C in sulfuric acid or oleum (B3057394) containing a sufficient concentration of nitric acid (1 mol dm⁻³), the reaction proceeds to give a quantitative yield of the expected product, 1,3-dichloro-2,4-dinitrobenzene. rsc.orgrsc.org The rate profile for this nitration is considered normal. rsc.orgresearchgate.net

However, the presence of the two chlorine atoms and a nitro group deactivates the ring, making further substitution require specific conditions. Kinetic studies have been performed in various media, including solutions of dinitrogen pentoxide in nitric acid. rsc.org The rate coefficients for nitration in these systems tend to increase more rapidly than the concentration of the nitronium ion, especially at higher concentrations of dinitrogen pentoxide. rsc.org

| Reaction Conditions | Major Product | Yield |

|---|---|---|

| 25 °C in H₂SO₄/oleum with 1 mol dm⁻³ HNO₃ | 1,3-Dichloro-2,4-dinitrobenzene | Quantitative rsc.orgrsc.org |

Influence of Nitric Acid Concentration on Sulphonation as a Competing Process

During the nitration of this compound in sulfuric acid or oleum, sulfonation can emerge as a significant competing reaction, particularly under conditions of low nitric acid concentration. rsc.orgrsc.orgresearchgate.net This competition arises because the electrophile for sulfonation, sulfur trioxide (SO₃), is present in fuming sulfuric acid (oleum) and can be formed in concentrated sulfuric acid. When the concentration of the nitrating agent, the nitronium ion (NO₂⁺), is diminished, the rate of sulfonation can become comparable to or even exceed the rate of nitration. rsc.orgrsc.org

Kinetic investigations have confirmed that deviations from a quantitative yield of the nitrated product are attributable to this competing sulfonation. rsc.org In concentrated oleum solutions with relatively low concentrations of nitric acid, sulfonation becomes particularly competitive. rsc.org This observation underscores the critical role of maintaining a sufficient concentration of nitric acid to favor the desired nitration pathway and suppress the formation of sulfonated byproducts. rsc.orgrsc.orgresearchgate.net

Nucleophilic Reactivity Studies of this compound

The presence of electron-withdrawing nitro and chloro groups on the aromatic ring also influences the susceptibility of this compound to nucleophilic attack. This section compares its reactivity to a structurally related, yet more complex, heterocyclic system.

Comparison of Reactivity with Structurally Related Compounds (e.g., 4,6-Dichloro-5-nitrobenzofuroxan)

A comparative analysis of the nucleophilic reactivity of this compound with 4,6-dichloro-5-nitrobenzofuroxan reveals significant differences in their chemical behavior. nih.gov While both molecules possess two chlorine atoms and a nitro group on a six-membered ring, the fused furoxan ring in the latter dramatically alters its reactivity. nih.gov

This compound is known to be relatively unreactive towards nucleophiles. nih.gov This low reactivity is attributed to the steric hindrance exerted by the two chlorine atoms in the 1 and 3 positions, which forces the nitro group at the 2-position to twist out of the plane of the benzene ring. nih.gov This misalignment reduces the electron-withdrawing resonance effect of the nitro group, which is crucial for activating the ring towards nucleophilic aromatic substitution. nih.gov

In stark contrast, 4,6-dichloro-5-nitrobenzofuroxan exhibits high reactivity towards nucleophiles, with substitution occurring selectively at the C4 position. nih.govresearchgate.net The furoxan ring, despite its electron-withdrawing nature, contributes to a significant decrease in the aromaticity of the carbocyclic ring to which it is fused. unibo.it This lower aromaticity, combined with the electronic effects of the substituents, renders the benzofuroxan (B160326) system much more susceptible to nucleophilic attack than this compound. nih.govunibo.it DFT calculations have been employed to understand the rotational barrier of the nitro group and its influence on reactivity in these systems. nih.gov

| Compound | Reactivity with Nucleophiles | Key Structural Feature Influencing Reactivity |

|---|---|---|

| This compound | Low nih.gov | Steric hindrance forcing the nitro group out of the ring plane nih.gov |

| 4,6-Dichloro-5-nitrobenzofuroxan | High nih.govresearchgate.net | Fused furoxan ring leading to lower aromaticity of the carbocyclic ring unibo.it |

Steric and Electronic Effects on Nucleophilic Attack

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by a combination of steric and electronic factors. The presence of two chlorine atoms in a 1,3-relationship to each other forces the nitro group at the C2 position out of the plane of the benzene ring. nih.gov This steric hindrance has a profound impact on the electronic nature of the molecule.

Normally, a nitro group, being a strong electron-withdrawing group, would activate the aromatic ring towards nucleophilic attack. However, due to its non-planar orientation in this compound, its ability to withdraw electron density from the ring via resonance is greatly diminished. nih.gov This phenomenon, known as a secondary steric effect, reduces the activating power of the nitro group, making the compound less reactive towards nucleophiles than might be expected. nih.gov

Computational studies have provided further insight into these effects. The calculated rotational barrier of the nitro group is significant, and its dihedral angle in the minimum energy conformation is approximately 74.4°. nih.gov This confirms the substantial steric strain that forces the nitro group out of coplanarity with the aromatic ring.

The interplay of these steric and electronic effects is crucial in determining the outcome of reactions with various nucleophiles. For a nucleophilic attack to occur, the nucleophile must approach the electron-deficient carbon atoms of the ring. The reduced electron-withdrawing capacity of the nitro group makes the ring less electrophilic, and thus less susceptible to attack.

Derivatization and Functionalization Strategies

Despite its relatively low reactivity, this compound serves as a precursor for the synthesis of various functionalized molecules, including those with biological significance. solubilityofthings.com Strategies for its derivatization primarily involve nucleophilic substitution of the chlorine atoms or transformation of the nitro group.

Formation of Biologically Active Derivatives

The core structure of this compound is a building block in the synthesis of more complex molecules that may exhibit biological activity. solubilityofthings.com While the compound itself is not typically the final active molecule, its functional groups provide handles for constructing larger, more intricate structures.

One major pathway to biologically active compounds involves the reduction of the nitro group to an amine. The resulting 2,6-dichloroaniline can then be used as a key intermediate in the synthesis of various pharmaceuticals and other bioactive compounds. wikipedia.org For instance, derivatives of this aniline can be used to construct heterocyclic systems like benzimidazoles, which are known to possess a wide range of biological activities. jchemrev.com

Another strategy involves the nucleophilic substitution of one or both chlorine atoms. Although challenging due to the factors discussed in the previous section, under specific conditions, reactions with nucleophiles like amines or alkoxides can lead to the formation of substituted derivatives. These derivatives can then be further modified to produce target molecules with desired biological properties. For example, the introduction of an azido (B1232118) group can create a precursor for "click chemistry" reactions, a powerful tool for linking molecules together.

The synthesis of indole (B1671886) derivatives, a common scaffold in natural products and pharmaceuticals, can also start from nitrobenzene (B124822) derivatives through reductive cyclization methods. rsc.org

Table 1: Examples of Biologically Active Scaffolds Accessible from this compound Derivatives

| Starting Material Derivative | Reaction Type | Resulting Biologically Active Scaffold |

| 2,6-Dichloroaniline | Cyclization with carboxylic acids | Benzimidazoles |

| This compound | Nucleophilic substitution with azide | Azido-derivatives for Click Chemistry |

| Nitrobenzene derivative | Reductive cyclization | Indoles |

This table is for illustrative purposes and the synthesis of these scaffolds often involves multiple steps.

Halogen Exchange Reactions and Product Distribution

Halogen exchange (Halex) reactions offer a pathway to modify the halogen substituents on the this compound ring, leading to different product distributions. wikipedia.org The Halex process is particularly effective for converting aromatic chlorides to their corresponding fluorides. wikipedia.org This is typically achieved by treating the aryl chloride with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. wikipedia.org

The success of the Halex reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups, such as the nitro group in this compound, is crucial for activating the ring towards this nucleophilic substitution. wikipedia.org

In the case of this compound, the reaction with a fluoride source can potentially lead to the substitution of one or both chlorine atoms. The product distribution will depend on the reaction conditions, including the stoichiometry of the reagents, temperature, and reaction time.

Table 2: General Conditions for Halex Reactions

| Parameter | Typical Range |

| Temperature | 150-250 °C |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) |

| Catalyst (optional) | Phase-transfer catalysts |

Data compiled from general knowledge of the Halex process. wikipedia.org

The resulting fluoro-substituted nitroaromatics are valuable intermediates in their own right. For example, the subsequent reduction of the nitro group can yield fluoroanilines, which are important building blocks in the pharmaceutical and agrochemical industries. wikipedia.org The regioselectivity of the halogen exchange, that is, which of the two chlorine atoms is preferentially replaced, will be governed by a combination of the steric and electronic factors previously discussed.

Computational Chemistry and Theoretical Studies of 1,3 Dichloro 2 Nitrobenzene

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory has become a standard method for investigating the structure and properties of substituted nitrobenzene (B124822) compounds. smolecule.com Functionals like B3LYP, paired with appropriate basis sets, have shown high efficacy in predicting geometric parameters and vibrational frequencies for nitroaromatic molecules. smolecule.comniscpr.res.in

The geometry of 1,3-dichloro-2-nitrobenzene is significantly influenced by the steric interactions between its substituents. The presence of two chlorine atoms flanking the nitro group at the C1 and C3 positions creates substantial steric hindrance. This forces the nitro group at the C2 position to rotate out of the plane of the benzene (B151609) ring. nih.gov

The key vibrational modes for dichloronitrobenzene compounds include the stretching vibrations of the nitro (NO₂) group and the carbon-chlorine (C-Cl) bonds. The NO₂ group is characterized by strong asymmetric and symmetric stretching bands. The C-Cl stretching vibrations typically appear at lower frequencies.

Below is a table of expected vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| NO₂ Asymmetric Stretching | 1500 - 1570 | Strong in IR |

| NO₂ Symmetric Stretching | 1300 - 1370 | Strong in IR |

| C-H Stretching (Aromatic) | 3000 - 3100 | Weak to Medium |

| C-C Stretching (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| C-Cl Stretching | 600 - 800 | Strong |

| NO₂ Rocking/Wagging | 500 - 750 | Medium |

| Note: These are representative frequency ranges for dichloronitrobenzene derivatives and are not based on a direct calculation for this compound. niscpr.res.inglobalresearchonline.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates regions of electron excess and electron deficiency. For this compound, an MEP analysis would reveal the molecule's centers for electrophilic and nucleophilic attack.

Quantum Chemical Calculations of Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. imist.manih.gov

For this compound, theoretical studies have shown that the molecule possesses a large HOMO-LUMO gap. nih.gov A calculated gap for its interaction with a nucleophile was found to be 6.61 eV, which is consistent with its observed low chemical reactivity. nih.gov A larger gap implies greater stability and a higher energy requirement to excite an electron from the HOMO to the LUMO. nih.gov

In terms of orbital distribution, for substituted nitroaromatics, the HOMO is typically localized on the aromatic ring with significant contributions from the lone pairs of the chlorine atoms. smolecule.com The LUMO, in contrast, is generally centered on the electron-withdrawing nitro group's π* system. smolecule.com This distribution indicates that an electronic transition would involve a charge transfer from the chlorine-substituted benzene ring to the nitro group.

| Property | Calculated Value (eV) | Significance |

| HOMO-LUMO Gap (ΔE) | 6.61 | Indicates high stability and low reactivity. nih.gov |

The electronic properties of this compound are a direct consequence of the interplay between its three substituents. Both chlorine and the nitro group are electron-withdrawing groups that deactivate the benzene ring towards electrophilic substitution. They pull electron density from the ring via the inductive effect.

The nitro group is a particularly strong deactivator, and it also exerts a powerful resonance effect. However, as noted in the conformational analysis (Section 3.1.1), the steric crowding by the two adjacent chlorine atoms forces the nitro group to be non-planar with the ring. nih.gov This twisting significantly reduces its ability to withdraw electrons through resonance. This moderation of the nitro group's electron-withdrawing capacity, combined with the inductive effects of the two chlorine atoms, defines the unique electronic character and reduced reactivity of the molecule compared to other isomers where such steric hindrance is absent. nih.govscispace.com The arrangement of these substituents creates a highly deactivated and polarized aromatic system. smolecule.com

Reaction Mechanism Prediction and Kinetic Studies using Computational Methods

Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions and to study their kinetics without the need for physical experimentation. For this compound, theoretical methods, particularly Density Functional Theory (DFT), are employed to model potential reaction mechanisms, identify transient intermediates, and calculate the energy barriers associated with these transformations.

Theoretical studies of this compound focus primarily on two key reaction types: nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a principal reaction pathway for nitroaromatic compounds. Computationally, this reaction is predicted to proceed via an addition-elimination sequence. The key intermediate in this sequence is a negatively charged cyclohexadienyl anion, commonly known as a Meisenheimer complex. researchgate.netthieme-connect.com DFT calculations are a standard method for investigating these pathways by determining the relative stabilities of the potential isomeric Meisenheimer complexes, which in turn helps predict the regioselectivity of the reaction. researchgate.netresearchgate.net

However, in the specific case of this compound, computational models predict a very low reactivity towards nucleophiles. nih.govunibo.it The primary reason for this predicted inertness is the significant steric hindrance imposed by the two chlorine atoms positioned ortho to the nitro group. These flanking chlorine atoms force the nitro group to rotate out of the plane of the benzene ring. nih.gov This twisting significantly diminishes the nitro group's electron-withdrawing resonance effect, which is crucial for stabilizing the negative charge of the Meisenheimer complex intermediate. Without this stabilization, the activation energy for the formation of the intermediate is high, and the compound is rendered largely unreactive towards nucleophilic attack. nih.gov Due to the molecule's symmetry, the two chlorine atoms are chemically equivalent, meaning that if a reaction were to occur, nucleophilic attack would be equally probable at the C1 or C3 positions. nih.gov

Electrophilic Aromatic Substitution: For electrophilic attack, such as further nitration, theoretical calculations also predict the mechanism via the formation of a key intermediate. In this case, it is a positively charged arenium ion, or σ-complex, which forms after the aromatic ring attacks an electrophile like the nitronium ion (NO₂⁺). eurjchem.comresearchgate.net DFT calculations can model the energy profile of this reaction, identifying the transition states and the stability of the σ-complex to predict the feasibility and outcome of the reaction.

Computational studies have been used to quantify the steric strain between the nitro group and the adjacent chlorine atoms in this compound by calculating the energy barrier to rotation and the preferred torsional angles.

DFT calculations reveal that the nitro group is substantially twisted with respect to the plane of the benzene ring. The rotational barrier of the nitro group in this compound has been calculated to be 7.8 kcal mol⁻¹. nih.gov This significant energy barrier is a direct consequence of the steric clash with the two neighboring chlorine atoms.

The potential energy surface, when mapped against the rotation of the C-N bond, shows four degenerate energy minima. nih.gov The dihedral angles (representing the twist of the nitro group relative to the benzene ring) at these minima have been calculated and are detailed in the table below. nih.gov These values confirm that the nitro group is far from being coplanar with the aromatic ring, a conformation that severely limits its electronic participation in resonance stabilization. nih.gov

Table 1: Calculated Torsional Angles and Rotational Barrier for the Nitro Group in this compound

| Computational Parameter | Calculated Value | Reference |

|---|---|---|

| Rotational Barrier | 7.8 kcal mol⁻¹ | nih.gov |

| Dihedral Angles of Energy Minima | 74.4° | nih.gov |

| 105.6° | ||

| 254.4° | ||

| 285.6° |

Environmental Fate and Degradation Studies of 1,3 Dichloro 2 Nitrobenzene

Environmental Persistence and Mobility in Different Media

The environmental behavior of the synthetic organic compound 1,3-dichloro-2-nitrobenzene is dictated by its physicochemical properties and its interactions with various environmental compartments, including soil and water. Understanding its persistence and mobility is crucial for assessing its potential environmental impact.

Soil and Water Contamination Concerns

This compound, a member of the dichloronitrobenzene (DCNB) isomer group, is recognized as a significant environmental contaminant, primarily associated with its use as an intermediate in the manufacturing of other chemicals. While specific data on the soil sorption coefficient (Koc) for this compound is limited, information on related isomers such as 2,3-dichloronitrobenzene (B165493) and 2,4-dichloronitrobenzene (B57281) can provide insights into its likely behavior in soil. For instance, the estimated Koc value for 2,3-dichloronitrobenzene is 1,100, suggesting low mobility in soil. Similarly, an estimated Koc of 1,100 for 2,4-dichloronitrobenzene also indicates low mobility. This suggests that this compound is likely to adsorb to soil particles, particularly those with high organic carbon content, which may limit its immediate leaching into groundwater.

Biodegradation Potential and Pathways

Research has demonstrated that isomers of dichloronitrobenzene are susceptible to aerobic biodegradation by various microorganisms. Strains of bacteria capable of utilizing DCNB isomers as a sole source of carbon, nitrogen, and energy have been isolated, indicating a potential for natural attenuation and bioremediation at contaminated sites.

For the closely related isomer, 2,3-dichloronitrobenzene (2,3-DCNB), the bacterium Diaphorobacter sp. strain JS3051 has been shown to initiate degradation through an oxidative pathway. This process begins with the action of a multi-component enzyme system known as 2,3-dichloronitrobenzene dioxygenase. nih.govasm.org This enzyme catalyzes the addition of two hydroxyl groups to the aromatic ring, resulting in the formation of 3,4-dichlorocatechol (B1202523) and the release of the nitro group as nitrite. nih.gov The resulting 3,4-dichlorocatechol is then further degraded through a modified ortho-cleavage pathway. nih.gov

The genetic basis for this degradation has been identified, with a dcb (B1662941) gene cluster encoding the Nag-like dioxygenase responsible for the initial oxidation of the 2,3-DCNB molecule. nih.gov The ability of microorganisms to evolve catabolic pathways for synthetic compounds like DCNBs highlights the adaptive potential of bacteria in contaminated environments.

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

In addition to microbial processes, abiotic mechanisms can contribute to the transformation of this compound in the environment.

Photodegradation: Nitroaromatic compounds can undergo photodegradation in the presence of sunlight. While specific studies on the photodegradation of this compound are scarce, research on related compounds provides valuable insights. For example, the direct photodegradation of 2,4-dichloronitrobenzene in water is expected, with an estimated half-life of 4 weeks. oecd.org For nitrobenzene (B124822), photolysis is a significant degradation pathway in water, with half-lives ranging from hours to days depending on conditions such as water depth and the presence of other substances that can promote indirect photolysis. nih.gov It is plausible that this compound also undergoes photodegradation, particularly in surface waters exposed to sunlight.

Hydrolysis: Hydrolysis is a chemical reaction with water that can break down contaminants. However, nitroaromatic compounds are generally resistant to hydrolysis under typical environmental pH conditions. Studies on 2,4-dichloronitrobenzene have shown that it is stable in water at pH levels of 4, 7, and 9. oecd.org Similarly, 1-chloro-2-nitrobenzene (B146284) is not expected to hydrolyze under environmental conditions. oecd.org Given the chemical stability of the nitroaromatic structure, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Microbial Degradation Research

The microbial breakdown of nitroaromatic compounds, including dichloronitrobenzenes, is a key area of research for developing effective bioremediation strategies.

Bacterial and Fungal Metabolism of Nitroaromatic Compounds

A diverse range of bacteria and fungi have been identified with the ability to metabolize nitroaromatic compounds. Bacterial degradation can occur under both aerobic and anaerobic conditions. Aerobic pathways often involve initial oxidative attacks, while anaerobic degradation typically proceeds through the reduction of the nitro group.

Several bacterial genera, including Pseudomonas, Comamonas, and Diaphorobacter, have been implicated in the degradation of chloronitrobenzenes. nih.govnih.govasm.org For instance, Pseudomonas stutzeri ZWLR2-1 can degrade 2-chloronitrobenzene via an oxidative pathway. nih.govnih.gov Fungi, particularly white-rot fungi, have also been shown to degrade a variety of nitroaromatic compounds through the action of their non-specific extracellular enzymes. The metabolism of various dichloronitrobenzene isomers by the fungus Mucor javanicus has been investigated, with the primary metabolites being the corresponding dichloroanilines. nih.gov

Enzymatic Mechanisms of Degradation (e.g., Dioxygenases, Nitroreductases)

The microbial degradation of nitroaromatic compounds is mediated by specific enzymes that catalyze key steps in the breakdown process.

Dioxygenases: Ring-hydroxylating dioxygenases are crucial enzymes in the aerobic degradation of many aromatic compounds, including dichloronitrobenzenes. nih.govresearchgate.net As mentioned earlier, the degradation of 2,3-DCNB by Diaphorobacter sp. JS3051 is initiated by a 2,3-dichloronitrobenzene dioxygenase. nih.govasm.org This enzyme belongs to the Rieske non-heme iron oxygenase family and catalyzes the initial attack on the aromatic ring, leading to its destabilization and subsequent cleavage. nih.gov The genes encoding these dioxygenases are often found in clusters on bacterial chromosomes or plasmids. nih.govnih.govsjtu.edu.cn

Nitroreductases: Nitroreductases are enzymes that catalyze the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group. This reduction is a critical step in both anaerobic and some aerobic degradation pathways of nitroaromatic compounds. While the primary aerobic degradation pathway for some DCNB isomers involves dioxygenases that remove the nitro group as nitrite, reductive pathways initiated by nitroreductases have been identified for other chloronitrobenzenes. For example, the degradation of 4-chloronitrobenzene by Comamonas sp. strain CNB-1 involves an initial reduction of the nitro group catalyzed by a 4-CNB nitroreductase. nih.gov Nitroreductases are flavoenzymes that typically use NADH or NADPH as a source of reducing equivalents. mdpi.comnih.gov The activity of these enzymes is a key determinant in the detoxification and degradation of many nitroaromatic pollutants.

Genetic and Biochemical Characterization of Degradation Pathways

The complete genetic and biochemical degradation pathway for this compound has not been extensively detailed in scientific literature. However, significant research into the degradation of a closely related isomer, 2,3-Dichloronitrobenzene (2,3-DCNB), by Diaphorobacter sp. strain JS3051 offers critical insights into the potential enzymatic processes and genetic organization that could be involved in the breakdown of dichloronitrobenzenes. This pathway provides a valuable model for understanding the microbial metabolism of these compounds.

The degradation of 2,3-DCNB in Diaphorobacter sp. strain JS3051 is initiated by a multicomponent dioxygenase system encoded by the dcb gene cluster. This initial enzymatic attack incorporates both atoms of a dioxygen molecule into the aromatic ring, leading to the formation of a diol intermediate and the release of the nitro group as nitrite. The key enzymes and their roles in this pathway are detailed below.

Interactive Data Table: Enzymes in the Degradation Pathway of 2,3-Dichloronitrobenzene

| Enzyme Name | Gene | Function |

| 2,3-Dichloronitrobenzene Dioxygenase | dcbAaAbAcAd | Catalyzes the initial dioxygenation of 2,3-DCNB to form 3,4-Dichlorocatechol. |

| Chlorocatechol 1,2-Dioxygenase | dccA | Responsible for the aromatic ring cleavage of 3,4-Dichlorocatechol. |

This initial dioxygenation is a critical step, as it destabilizes the aromatic ring, making it susceptible to subsequent cleavage. The resulting 3,4-Dichlorocatechol is then processed by a chlorocatechol 1,2-dioxygenase, which opens the aromatic ring between the two hydroxyl groups. This ortho-cleavage pathway is a common strategy employed by bacteria to degrade catecholic intermediates. The resulting muconic acid derivatives are then further metabolized through a series of reactions that ultimately lead to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle.

The genetic organization of the dcb gene cluster suggests a coordinated regulation of the degradation pathway. The presence of genes encoding both the oxygenase and reductase components of the dioxygenase system in a single cluster ensures the efficient expression of a functional enzyme complex. While this pathway has been elucidated for 2,3-Dichloronitrobenzene, it is plausible that a similar enzymatic logic, involving an initial dioxygenase attack followed by ring cleavage, could be employed by microorganisms for the degradation of this compound. However, the specific enzymes would likely exhibit different substrate specificities to accommodate the different substitution pattern of the 1,3-isomer.

Environmental Monitoring and Detection

The effective monitoring and detection of this compound in various environmental matrices are crucial for assessing its environmental fate and potential risks. A range of analytical methodologies have been developed and refined for the sensitive and selective quantification of nitroaromatic compounds, including dichloronitrobenzenes. These methods typically involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.

Analytical Methodologies for Environmental Samples

The choice of analytical methodology for the detection of this compound in environmental samples depends on factors such as the sample matrix (e.g., water, soil, air), the required detection limit, and the available instrumentation. The most commonly employed techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas chromatography-based methods are well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. cdc.gov When coupled with a mass spectrometer (GC-MS), this technique provides high selectivity and sensitivity, allowing for the identification of the compound based on its unique mass spectrum. cdc.gov Other detectors, such as the electron capture detector (ECD), which is highly sensitive to halogenated compounds, and the nitrogen-phosphorus detector (NPD), which is selective for nitrogen-containing compounds, can also be utilized. cdc.gov

High-performance liquid chromatography is another powerful tool for the analysis of this compound, particularly for less volatile compounds or for samples where derivatization is not desirable. cdc.gov HPLC systems are often equipped with a UV detector, as nitroaromatic compounds typically exhibit strong UV absorbance. cdc.gov For enhanced selectivity and lower detection limits, HPLC can be coupled with mass spectrometry (LC-MS).

Sample preparation is a critical step in the analytical process. For water samples, techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate and concentrate the analyte. For soil and sediment samples, methods like Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction (PLE) are employed to efficiently remove the compound from the solid matrix.

Interactive Data Table: Analytical Methods for the Detection of Dichloronitrobenzenes

| Analytical Technique | Detector | Sample Matrix | Key Advantages |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Water, Soil, Air | High selectivity and sensitivity, definitive identification. cdc.gov |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Water, Soil, Air | High sensitivity for halogenated compounds. cdc.gov |

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Water, Soil, Air | Selective for nitrogen-containing compounds. cdc.gov |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Water, Soil | Suitable for less volatile compounds, strong UV absorbance of nitroaromatics. cdc.gov |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Water, Soil | High selectivity and sensitivity, suitable for a wide range of compounds. |

Biological Activity and Toxicological Research of 1,3 Dichloro 2 Nitrobenzene

Mechanisms of Biological Activity of Nitro Compounds

The biological effects of nitro compounds, including 1,3-dichloro-2-nitrobenzene, are intrinsically linked to the chemistry of the nitro group (-NO₂). This functional group serves as both a pharmacophore and a toxicophore, with its activity largely dependent on its metabolic reduction within biological systems. nih.govresearchgate.net

The biological activity of nitroaromatic compounds is initiated by the enzymatic reduction of the nitro group. nih.gov This process can accept up to six electrons to ultimately form an amine derivative, but it is the intermediate species that are often responsible for toxicity. nih.govencyclopedia.pub The reduction can proceed via two main pathways:

Two-Electron Reduction: This sequential reduction, catalyzed by nitroreductase enzymes, transforms the nitro group to a nitroso (R-NO) and then a hydroxylamine (B1172632) (R-NHOH) intermediate, before forming the final amine (R-NH₂). nih.gov While the parent nitroaromatic compound and the resulting amine may be stable, the nitroso and hydroxylamine intermediates are highly reactive and can bind to biomolecules, leading to adverse effects. nih.govnih.gov

One-Electron Reduction: This pathway produces an unstable nitro radical anion (ArNO₂⁻). nih.gov Under aerobic conditions, this radical can transfer its electron to molecular oxygen (O₂), creating a superoxide (B77818) radical anion (O₂⁻) and regenerating the parent nitro compound. nih.govnih.gov This process, known as "redox cycling" or the "futile cycle," leads to the continuous generation of reactive oxygen species (ROS), which can induce significant oxidative stress within cells. nih.govsvedbergopen.com

These reactive intermediates, including nitroso compounds, hydroxylamines, and superoxide anions, are key mediators of the toxic effects observed for this class of chemicals. nih.govencyclopedia.pub

The reactive intermediates formed during the metabolic reduction of nitro compounds are capable of interacting with critical cellular macromolecules, most notably DNA. nih.gov This interaction is a primary mechanism behind their mutagenic and carcinogenic properties. svedbergopen.comnih.gov

One of the most widely accepted models of cellular damage posits that the reduced nitro species, such as the nitroso and hydroxylamine intermediates, can covalently bind to DNA. nih.govencyclopedia.pub This binding results in the formation of DNA adducts—segments of DNA bound to a cancer-causing chemical. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations. nih.gov The types and frequencies of mutations can be influenced by several factors, including the specific structure of the DNA lesion, the surrounding DNA sequence, and the cellular repair mechanisms available. If the cellular DNA repair mechanisms fail to correct this damage, it can lead to permanent genetic alterations, contributing to mutagenesis and potentially initiating carcinogenesis. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound influences its biological activity. For nitroaromatic compounds, SAR is often explored through quantitative models to predict toxicity. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the toxicity of chemicals based on their molecular structure, reducing the need for extensive animal testing. semanticscholar.orgmdpi.com For nitrobenzenes, QSAR models have been developed to predict toxic endpoints, such as the 50% growth inhibitory concentration (IGC₅₀) against organisms like Tetrahymena pyriformis. qsardb.org

Researchers have found that the toxicity of nitrobenzenes often exceeds that of baseline nonpolar narcosis and is driven by multiple mechanisms. qsardb.org Early QSAR analyses showed that no single molecular property could adequately predict the toxicity for a diverse set of nitrobenzenes. qsardb.orgnih.gov However, multiparametric models incorporating several molecular descriptors have proven more successful. nih.gov For instance, a penta-parametric model was developed that effectively predicted the toxicity of 40 monosubstituted nitrobenzenes. nih.gov

| Model Type | Equation | Statistical Measures | Reference |

|---|---|---|---|

| Two-Parameter Model 1 | log(IGC₅₀⁻¹) = 0.206(log Kow) + 16.0(Amax) - 5.04 | n=42, r²=0.897, s=0.229, F=180 | qsardb.org |

| Two-Parameter Model 2 | log(IGC₅₀⁻¹) = 0.467(log Kow) - 1.60(ELUMO) - 2.55 | n=42, r²=0.881, s=0.246, F=154 | qsardb.org |

The predictive power of QSAR models relies on the selection of relevant molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For nitroaromatic compounds, key descriptors have been identified that correlate with their toxicological endpoints. qsardb.org

Hydrophobicity (log Kow): The logarithm of the 1-octanol/water partition coefficient, log Kow, is a measure of a chemical's hydrophobicity. It influences a compound's ability to be absorbed, distributed, and to penetrate biological membranes to reach its target site. qsardb.org

Electronic Properties (ELUMO and Amax): Electronic descriptors are particularly important for nitroaromatics due to their redox-driven mechanism of toxicity. The energy of the lowest unoccupied molecular orbital (ELUMO) reflects the molecule's ability to accept an electron, which is the initiating step in the reductive activation of the nitro group. semanticscholar.orgqsardb.org A lower ELUMO value indicates a greater electron affinity and often correlates with higher toxicity. Another descriptor, the maximum acceptor superdelocalizability (Amax), also relates to the molecule's reactivity and has shown a strong correlation with the toxicity of nitrobenzenes. qsardb.org

The presence and position of substituents, such as the chlorine atoms in this compound, significantly affect these descriptors and, consequently, the compound's biological activity. nih.govnih.gov

Toxicity Assessment and Risk Implications

The toxicity of dichloronitrobenzene isomers has been evaluated by various studies and regulatory bodies. While specific long-term toxicity data for this compound is limited, information on related isomers provides insight into the potential hazards. Structurally similar compounds are known to be toxic and mutagenic, with several listed as priority pollutants. nih.gov

Short-term exposure to this compound can irritate the eyes, skin, and respiratory tract. itcilo.org A significant acute effect is its potential to impact the blood system, leading to the formation of methemoglobin, which impairs oxygen transport in the body. itcilo.org

Long-term risk assessments often rely on data from related compounds. For example, the isomer 1,4-dichloro-2-nitrobenzene (B41259) is classified by the International Agency for Research on Cancer (IARC) as "Possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animal studies where it induced tumors in the liver and kidneys of rats and mice. industrialchemicals.gov.auwho.int This suggests that dichloronitrobenzene compounds as a class warrant concern for potential carcinogenicity. Genotoxicity studies on related isomers have produced mixed results, but some evidence of mutagenic potential exists, particularly in bacterial test systems. industrialchemicals.gov.au

| Compound/Class | Finding/Classification | Key Effects | Reference |

|---|---|---|---|

| This compound | Acute Toxicity | Irritation (eyes, skin, respiratory tract); Methemoglobin formation | itcilo.org |

| 1,4-Dichloro-2-nitrobenzene | IARC Group 2B | Possibly carcinogenic to humans | industrialchemicals.gov.au |

| 1,4-Dichloro-2-nitrobenzene | Target Organ Toxicity (Animal Studies) | Hepatotoxicity; Renal, hematological, and testicular toxicity | industrialchemicals.gov.au |

| Chloronitrobenzenes (general) | Systemic Toxicity | Methaemoglobin inducers, leading to regenerative anaemia and oxidative erythrocyte injury | industrialchemicals.gov.au |

The risk implications for this compound are informed by the broader understanding of nitroaromatic compound toxicity. The potential for metabolic activation to reactive intermediates that can damage DNA and induce oxidative stress forms the basis of concern for its long-term health effects, including mutagenicity and carcinogenicity. svedbergopen.comnih.gov

Acute Toxicity Studies

The acute toxicity of this compound has been characterized through its classification under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Research findings indicate that the compound poses a significant hazard upon acute exposure, particularly through oral and dermal routes.

Upon short-term exposure, the substance is known to cause irritation to the eyes, skin, and respiratory tract. A notable systemic effect is the potential impact on the blood, leading to the formation of methaemoglobin, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. The onset of these effects may be delayed following exposure.

According to its formal hazard classification, this compound is considered harmful if swallowed and toxic in contact with skin. echemi.comchemicalbook.com This indicates that a single dose exposure via ingestion or skin absorption can lead to adverse health effects. The substance can be absorbed into the body through inhalation, skin contact, and ingestion.

The table below summarizes the GHS classification for the acute toxicity of this compound.

Table 1: GHS Acute Toxicity Classification for this compound

| Exposure Route | Hazard Classification | Hazard Statement |

|---|---|---|

| Oral | Acute Toxicity - Category 4 | H302: Harmful if swallowed |

| Dermal | Acute Toxicity - Category 3 | H311: Toxic in contact with skin |

Data sourced from ECHEMI Safety Data Sheet. echemi.com

Genotoxicity Evaluations

Genotoxicity evaluations for this compound have led to its classification as a substance suspected of causing genetic defects. echemi.comchemicalbook.com This suggests that the compound has the potential to damage the genetic material (DNA) within a cell, which can lead to mutations.

Under the GHS, this compound is classified as a Category 2 germ cell mutagen. echemi.comchemicalbook.com This classification is applied to substances that cause concern for humans owing to the possibility that they may induce heritable mutations in the germ cells of humans. The classification is based on positive evidence obtained from experiments in mammals and/or in somatic cells that are relevant to germ cell mutagenicity. While specific results from individual assays such as the Ames test or in vivo chromosomal aberration studies for this particular isomer are not detailed in the available public literature, the official classification points to a body of evidence sufficient to warrant this concern.

The table below outlines the GHS classification related to the genotoxicity of this compound.

Table 2: GHS Genotoxicity Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

Data sourced from ECHEMI Safety Data Sheet. echemi.com

Applications in Advanced Materials and Chemical Synthesis Research Focus

A Gateway to Diverse Molecules: The Role of 1,3-Dichloro-2-nitrobenzene as a Synthetic Intermediate

This compound serves as a crucial starting material in multi-step chemical syntheses. The presence of the nitro group and two chlorine atoms allows for a variety of chemical transformations, making it a versatile precursor for a multitude of functionalized molecules.

Precursor for Dyes, Agrochemicals, and Pharmaceuticals

The derivatives of this compound are instrumental in the production of a range of essential products.

Dyes: An isomer of this compound, 2,6-dichloro-4-nitroaniline, is a key precursor in the synthesis of various disperse dyes. These dyes are widely used for coloring synthetic fibers such as polyester and acetate. For instance, 2,6-dichloro-4-nitroaniline is a vital component in the production of Disperse Brown 1, a common azo dye. The synthesis involves the diazotization of 2,6-dichloro-4-nitroaniline and its subsequent coupling with a suitable coupling agent to produce the final dye molecule.

Agrochemicals: Dichloronitrobenzene compounds are recognized as important intermediates in the synthesis of various pesticides, including fungicides and herbicides. While specific examples directly starting from this compound are not extensively documented in publicly available research, the general class of dichloronitrobenzenes is cited in patent literature as being crucial for the development of plant protection agents. The reactivity of the chloro and nitro groups allows for the introduction of various functionalities necessary for pesticidal activity.

Pharmaceuticals: The reduction of the nitro group in dichloronitrobenzenes to an amino group provides a pathway to important pharmaceutical precursors. A notable example is the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The synthesis of Diclofenac starts from 2,6-dichloroaniline (B118687), which can be obtained through the reduction of 2,6-dichloronitrobenzene, an isomer of the subject compound. This highlights the significance of the dichloronitroaniline scaffold, accessible from dichloronitrobenzenes, in medicinal chemistry.

| Application Area | Derivative/Precursor | Final Product Example | Significance |

|---|---|---|---|

| Dyes | 2,6-Dichloro-4-nitroaniline | Disperse Brown 1 | Used for dyeing synthetic fibers. |

| Agrochemicals | Dichloronitrobenzene intermediates | Various Fungicides and Herbicides | Essential for crop protection. |

| Pharmaceuticals | 2,6-Dichloroaniline (from 2,6-dichloronitrobenzene) | Diclofenac | Widely used anti-inflammatory drug. |

Pushing the Boundaries of Synthesis: Advanced Methodologies

Modern organic synthesis is constantly evolving, with a focus on developing more efficient and selective reactions. This compound is a valuable substrate for these advanced synthetic methodologies, particularly in the realm of catalyzed cross-coupling reactions.

Catalyzed Reactions and Novel Reaction Conditions

Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds. These powerful tools allow for the precise and efficient assembly of complex molecular architectures under relatively mild conditions. While specific research detailing the use of this compound in these reactions is emerging, the principles of these methodologies are highly applicable to this substrate.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The chlorine atoms on the this compound ring are susceptible to substitution via this methodology, allowing for the introduction of various amino groups. This is a key transformation for the synthesis of many pharmaceutical and materials science targets. Recent research has even explored the direct amination of nitroarenes, which could provide a more direct route to functionalized anilines from compounds like this compound.

Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an aryl or vinyl halide. The chlorine atoms of this compound can be replaced with various aryl or vinyl groups using this method. This allows for the construction of biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. The reaction is known for its high functional group tolerance, making it suitable for complex molecules.

| Reaction | Coupling Partners | Potential Product Type | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | This compound + Amine | Substituted Nitroanilines | Forms C-N bonds, crucial for pharmaceuticals. |

| Suzuki-Miyaura Coupling | This compound + Boronic Acid/Ester | Substituted Biphenyls | Forms C-C bonds, versatile for creating complex scaffolds. |

The continued exploration of these and other advanced synthetic methods with this compound as a substrate is expected to unlock new possibilities for the creation of novel and valuable molecules with diverse applications.

Q & A

Basic: What are the standard methods for synthesizing 1,3-Dichloro-2-nitrobenzene, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves electrophilic nitration of 1,3-dichlorobenzene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize polynitration. Post-reaction purification via recrystallization (using ethanol/water) is critical, as the compound has a sharp melting point (71°C) . Optimization includes adjusting stoichiometry (excess HNO₃), monitoring reaction time to prevent side products, and using inert atmospheres to reduce oxidation byproducts. Yield improvements (up to 70–80%) are achievable by fractional distillation under reduced pressure (boiling point: 130°C at 10 mmHg) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H NMR : Identifies aromatic proton environments (δ ~7.2–8.0 ppm for meta-substituted benzene) .

- IR Spectroscopy : Confirms nitro group presence (asymmetric NO₂ stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .

- GC-MS : Validates purity and molecular ion peak (m/z 192 for M⁺) .

Cross-validation with elemental analysis (C, H, N, Cl) ensures structural integrity .

Advanced: How does the nitro group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

The nitro group is a strong electron-withdrawing meta-director, activating the benzene ring for NAS at the para position relative to chlorine. For example, in reactions with thiols (e.g., 1,3-dithiols), the nitro group facilitates displacement of chlorine to form dihydrobenzodithiepines. Kinetic studies suggest reaction rates increase with polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) . Computational modeling (e.g., DFT) can predict activation energies for substituent effects .

Advanced: How can computational tools resolve contradictory spectral or reactivity data for derivatives of this compound?

Answer:

Quantum chemical calculations (e.g., QSPR, DFT) validate experimental data by simulating NMR chemical shifts, reaction pathways, and electronic properties. For example, the CC-DPS platform integrates neural networks and statistical thermodynamics to predict solubility and reactivity, reconciling discrepancies between observed and expected NMR spectra . Databases like REAXYS provide benchmark data for cross-comparison .

Advanced: What strategies mitigate byproduct formation during functionalization of this compound?

Answer:

Byproducts (e.g., di-nitrated isomers) arise from competing electrophilic substitution. Strategies include:

- Temperature Control : Maintain sub-10°C during nitration to suppress polynitration .

- Catalyst Screening : Use Lewis acids (FeCl₃) to enhance regioselectivity .

- Chromatographic Separation : Employ silica gel column chromatography with hexane/ethyl acetate gradients to isolate target compounds .

LC-MS or HPLC (C18 columns) monitors reaction progress and identifies byproducts .

Advanced: How can researchers assess the environmental impact of this compound in laboratory waste streams?

Answer:

- Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC₅₀ values) .

- Degradation Studies : Investigate photolytic breakdown under UV light (λ = 254 nm) or microbial degradation (Pseudomonas spp.) to estimate half-lives .

- Waste Treatment : Neutralize nitro groups with reducing agents (NaHSO₃) before disposal .

Advanced: What mechanistic insights guide the design of this compound-based pharmaceuticals?

Answer:

The nitro group can be reduced to an amine (e.g., using H₂/Pd-C), enabling conjugation with bioactive moieties. For example, derivatives like 2-chloro-3-nitroanisole (precursor to antitumor agents) require regioselective methoxylation. Mechanistic studies (kinetic isotope effects, Hammett plots) reveal substituent effects on reduction rates .

Advanced: How do steric and electronic factors affect the crystallization of this compound derivatives?

Answer:

Steric hindrance from chlorine and nitro groups disrupts crystal packing, leading to low-melting solids. X-ray crystallography confirms planar aromatic rings with intermolecular halogen bonding (Cl···O interactions). Solvent selection (e.g., toluene for slow evaporation) improves crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.